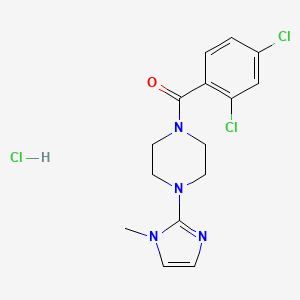
(2,4-二氯苯基)(4-(1-甲基-1H-咪唑-2-基)哌嗪-1-基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that features a dichlorophenyl group, a piperazine ring, and an imidazole moiety
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules and potential biological activity.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Nitration and Reduction: : The initial step often involves the nitration of the benzene ring to introduce nitro groups, which are then reduced to amino groups.
Formation of Piperazine Ring: : The piperazine ring can be synthesized through cyclization reactions involving diamines.
Imidazole Formation: : The imidazole ring is typically formed through cyclodehydration of diamines or by reacting amines with α-haloketones.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to achieve high-purity product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can reduce nitro groups to amines or other functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the piperazine/imidazole moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: : Reagents like thionyl chloride (SOCl₂) for chlorination or sodium nitrite (NaNO₂) for diazotization.
Major Products Formed
Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of chlorinated or nitrated derivatives.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.
相似化合物的比较
This compound can be compared to other similar compounds, such as:
CHIR99021: : An agonist of wingless/integrated (Wnt) signaling.
SB-216763: : A small molecule inhibitor of GSK-3.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of (2,4-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride .
属性
IUPAC Name |
(2,4-dichlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-3-2-11(16)10-13(12)17;/h2-5,10H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSLUKJZGGGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2563417.png)
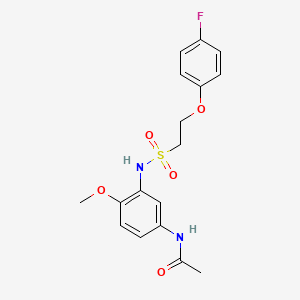
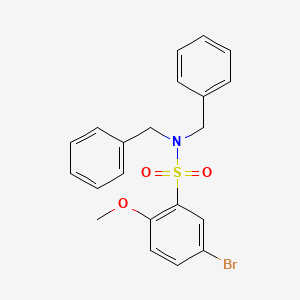
![7-tert-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate](/img/structure/B2563424.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B2563426.png)
![5-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2563427.png)
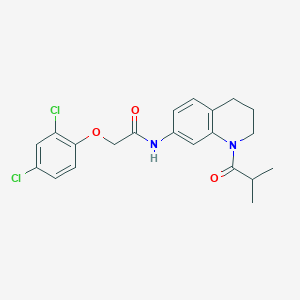
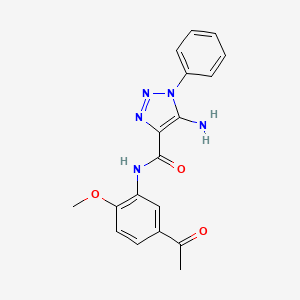
![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)
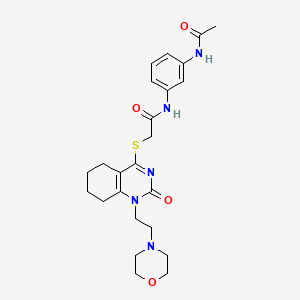
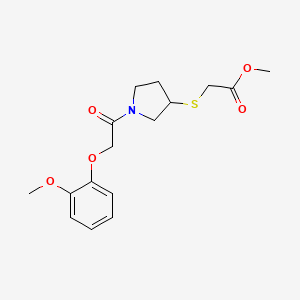
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2563437.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)
